Benzofuran, 7-ethenyl-2,3-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuran, 7-ethenyl-2,3-dihydro- is a heterocyclic organic compound that features a fused benzene and furan ring structure. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves several key steps, including cyclization reactions and coupling reactions. One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form the benzofuran core . Another approach is the copper-mediated cyclization of appropriate precursors . These reactions often require specific conditions, such as the presence of a base and a suitable solvent, to proceed efficiently.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields . This method involves the use of microwave radiation to accelerate chemical reactions, reducing reaction times and improving overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzofuran, 7-ethenyl-2,3-dihydro- undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate for deprotonation steps, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve reactants and facilitate reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield benzofuranones, while reduction reactions may produce dihydrobenzofurans .
Wissenschaftliche Forschungsanwendungen
Benzofuran, 7-ethenyl-2,3-dihydro- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of benzofuran, 7-ethenyl-2,3-dihydro- involves its interaction with specific molecular targets and pathways. For instance, some benzofuran derivatives act as inhibitors of enzymes involved in cancer cell proliferation, while others may interfere with viral replication processes . The exact mechanism depends on the specific structure and functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to benzofuran, 7-ethenyl-2,3-dihydro- include other benzofuran derivatives such as:
2,3-Dihydrobenzofuran: Known for its use in the synthesis of various pharmaceuticals.
Benzothiophene: Shares a similar fused ring structure but contains a sulfur atom instead of oxygen.
Uniqueness
What sets benzofuran, 7-ethenyl-2,3-dihydro- apart is its unique ethenyl group at the 7-position, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a precursor in organic synthesis .
Eigenschaften
CAS-Nummer |
1001671-64-2 |
---|---|
Molekularformel |
C10H10O |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
7-ethenyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C10H10O/c1-2-8-4-3-5-9-6-7-11-10(8)9/h2-5H,1,6-7H2 |
InChI-Schlüssel |
DZJFYXILEDKABQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC2=C1OCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.